molecular formula C19H25FN2O2 B2974493 N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide CAS No. 1421467-73-3

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide

Cat. No.: B2974493
CAS No.: 1421467-73-3
M. Wt: 332.419
InChI Key: BKYRGFICBNDWCQ-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide is a synthetic compound featuring a cyclobutanecarboxamide core linked to a 3-fluorophenyl-substituted propyl chain and a 2-oxopiperidinyl moiety. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with trends in protease inhibition and kinase targeting, as seen in structurally related molecules (e.g., DDU86439, AZD1152) .

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-16-8-3-5-14(11-16)12-17(22-10-2-1-9-18(22)23)13-21-19(24)15-6-4-7-15/h3,5,8,11,15,17H,1-2,4,6-7,9-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRGFICBNDWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a common method used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The conditions for these reactions are typically mild and environmentally friendly .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of carbon–carbon bonds .

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It has potential therapeutic effects and is studied for its role in drug development.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Systems

The 3-fluorophenyl group in the target compound is a critical feature shared with DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide), a trypanosomal TRYS inhibitor (EC50: 6.9 ± 0.2 µM) . While DDU86439 incorporates an indazol-1-yl acetamide backbone, the target compound uses a cyclobutanecarboxamide core.

Cyclic Amide/Lactam Moieties

The 2-oxopiperidinyl group in the target compound resembles lactam systems in cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide), a fungicide with a tetrahydrofuran-derived lactam . Cyprofuram’s cyclopropanecarboxamide core contrasts with the target compound’s cyclobutane ring.

Carboxamide Linkers

The cyclobutanecarboxamide group distinguishes the target compound from AZD1152 (a kinase inhibitor with a phosphate-linked quinazoline scaffold) . AZD1152 employs a 3-fluorophenylamino group but lacks cyclic carboxamide motifs. The target compound’s carboxamide linker may improve hydrogen-bonding interactions with catalytic residues in enzymes, similar to the role of carboxamides in flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a fungicide .

Structural and Functional Analysis Table

Compound Name Key Features Biological Activity/Use Evidence Source
Target Compound Cyclobutanecarboxamide, 3-fluorophenyl, 2-oxopiperidinyl Hypothesized enzyme inhibition N/A
DDU86439 3-Fluorophenyl, indazol-1-yl acetamide, dimethylamino group TRYS inhibitor (EC50: 6.9 µM)
Cyprofuram Cyclopropanecarboxamide, tetrahydrofuran lactam, 3-chlorophenyl Fungicide
AZD1152 3-Fluorophenylamino, quinazoline-phosphate Kinase inhibitor (anticancer)
Flutolanil Benzamide, 3-isopropoxyphenyl, trifluoromethyl Fungicide

Research Implications and Gaps

While the target compound’s structural features align with bioactive molecules in antiparasitic, antifungal, and anticancer contexts, direct pharmacological data are lacking. Key research priorities include:

Synthetic Optimization : Testing the impact of cyclobutane vs. cyclopropane carboxamide on solubility and target engagement.

Fluorine Positioning : Comparing 3-fluorophenyl efficacy to para/meta-substituted analogs (e.g., cyprofuram’s 3-chlorophenyl).

Lactam Interactions : Evaluating 2-oxopiperidinyl’s role in mimicking natural substrates (e.g., peptide bonds in protease inhibition).

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25FN2O2C_{18}H_{25}FN_{2}O_{2}, with a molecular weight of approximately 320.4 g/mol. The compound features a cyclobutane ring, a fluorophenyl group, and a piperidine derivative, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidinyl Intermediate : Utilizing reagents like sodium hydride (NaH) in solvents such as tetrahydrofuran (THF).
  • Introduction of the Fluorophenyl Group : Achieved through nucleophilic substitution reactions with fluorobenzene and strong bases like potassium tert-butoxide (KOtBu).

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to various biological effects such as:

  • Inhibition of Enzymes : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested, which could relate to anti-inflammatory properties.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells by altering cell cycle dynamics and activating caspases.

Antitumor Activity

Preliminary studies indicate that this compound exhibits promising antitumor activity. For instance, related compounds have demonstrated significant inhibition rates against various cancer cell lines:

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results suggest that the compound could potentially serve as a lead in cancer therapeutics.

Neuropharmacological Effects

Research into similar piperidine derivatives indicates potential applications in treating neurological disorders. The modulation of neurotransmitter systems and receptor interactions may provide therapeutic avenues for conditions such as anxiety and depression.

Case Studies and Research Findings

  • Study on COX Inhibition : In vitro analyses have shown that compounds with similar structures can selectively inhibit COX-1 and COX-2 enzymes, indicating potential anti-inflammatory applications .
  • Antitumor Mechanisms : A study involving farnesyltransferase inhibitors demonstrated that structural analogs can induce apoptosis in HepG2 cells through mitochondrial pathways, suggesting that this compound may exhibit similar mechanisms .

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